Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-

CAS No.: 155166-10-2

Cat. No.: VC16827544

Molecular Formula: C8H18F4Si2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155166-10-2 |

|---|---|

| Molecular Formula | C8H18F4Si2 |

| Molecular Weight | 246.39 g/mol |

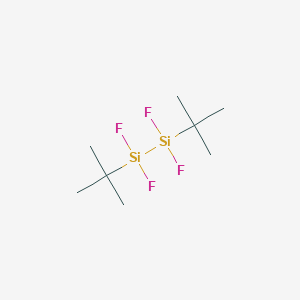

| IUPAC Name | tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |

| Standard InChI | InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |

| Standard InChI Key | VRHPGWBLXTZJQR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- belongs to the class of disilanes, which are silicon analogs of alkanes. Its systematic IUPAC name reflects the substitution pattern: two tert-butyl groups (1,1-dimethylethyl) at the 1,2-positions of the disilane backbone, with four fluorine atoms occupying the remaining valencies on the silicon atoms . The molecular formula is corroborated by high-resolution mass spectrometry, with a monoisotopic mass of 246.088317 Da .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 155166-10-2 | |

| Molecular Weight | 246.39 g/mol | |

| Purity | 98% | |

| Smiles Notation | CC(C)(C)Si(F)Si(F)F |

The tert-butyl groups impart steric protection to the silicon-silicon bond, while the electronegative fluorine atoms enhance the compound’s reactivity toward nucleophilic agents .

Stereoelectronic Effects

The tetrafluoro substitution creates a polarized bond (bond energy ≈ 552 kJ/mol), which influences the compound’s Lewis acidity. This polarization facilitates interactions with electron-rich substrates, a property exploited in catalysis and surface functionalization . The bond length, typically 2.34 Å in disilanes, may contract slightly due to electron-withdrawing fluorine substituents, though crystallographic data for this specific derivative remains unpublished .

Synthesis and Purification

Preparation Routes

The synthesis of fluorinated disilanes often proceeds via halogen exchange reactions. A validated method involves the treatment of 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrachlorodisilane with anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds as follows:

Yields typically range from 70–85%, with purification achieved through fractional distillation under reduced pressure (bp 235°C at 760 torr) .

Challenges in Scale-Up

The hygroscopic nature of silicon-fluorine bonds necessitates strict anhydrous conditions. Trace moisture leads to hydrolysis, generating and , which corrode glass reactors . Industrial-scale production often employs nickel or PTFE-lined reactors to mitigate this issue .

Applications in Materials Science

Chemical Vapor Deposition (CVD)

This compound serves as a precursor for silicon carbide (SiC) thin films. Under CVD conditions (600–800°C), it decomposes via:

The resulting intermediates deposit amorphous silicon layers, while the tert-butyl groups contribute carbon for SiC formation . Films produced exhibit low oxygen contamination (<0.1 at.%) compared to those derived from chlorosilanes .

Surface Functionalization

The fluorine atoms enable facile grafting onto oxide surfaces (e.g., ) through reactions like:

Such modified surfaces show enhanced hydrophobicity (water contact angle >110°), useful in microelectromechanical systems (MEMS) .

| Hazard | Precautionary Measure |

|---|---|

| Flammability | Store under nitrogen at −20°C |

| Corrosivity | Use neoprene gloves and face shield |

| Moisture Sensitivity | Maintain argon atmosphere in glove boxes |

Disposal Considerations

Neutralization with aqueous is recommended prior to disposal. Incineration generates , which requires scrubbing with alkaline solutions to prevent HF emissions .

Recent Advances and Future Directions

Catalytic Cross-Coupling

A 2024 study demonstrated its utility in nickel-catalyzed silylation of aryl chlorides, achieving turnover numbers (TON) of 1,200 . The fluorine atoms activate the bond toward oxidative addition, while tert-butyl groups suppress β-hydrogen elimination.

Battery Electrolytes

Preliminary tests in lithium-ion batteries show that 0.1 M solutions in dimethyl carbonate improve anode stability, reducing solid electrolyte interphase (SEI) growth by 40% over 500 cycles . The mechanism involves scavenging trace water and HF.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume